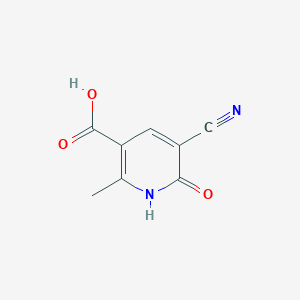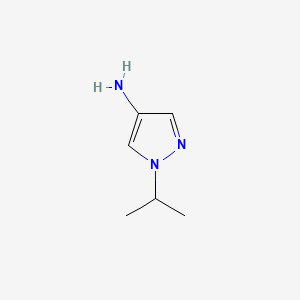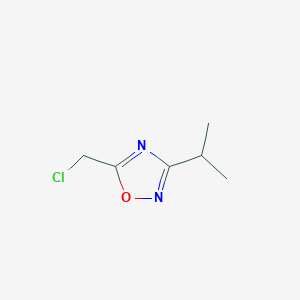
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Vue d'ensemble
Description
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound with the CAS Number: 101184-51-4 . It has a molecular weight of 178.15 .
Synthesis Analysis
The synthetic route towards this compound has been studied, and the mechanism of formation of two major impurities has been elucidated . This led directly to the development of a route with significant process improvements in terms of yield, purity, and operability .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6N2O3/c1-4-6 (8 (12)13)2-5 (3-9)7 (11)10-4/h2H,1H3, (H,10,11) (H,12,13) .Chemical Reactions Analysis
The structure-activity relationship analysis revealed that the methyl group at the 4-position of the pyrimidine ring could damage the potency . The XO inhibitory potency was maintained when the carbonyl group was changed to an imino group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.22 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 76 Ų .Applications De Recherche Scientifique
Application in Hepatocellular Carcinoma Research
Specific Scientific Field
This application falls under the field of Oncology , specifically the study of Hepatocellular Carcinoma (HCC) .
Summary of the Application
The compound, also known as CPBMF65 , is a potent inhibitor of the human uridine phosphorylase-1 (hUP1) enzyme, which controls the cell concentration of uridine (Urd). Urd is a natural pyrimidine nucleoside involved in cellular processes, such as RNA synthesis .
Methods of Application
The study evaluated the effects of CPBMF65 on the proliferation of the human hepatocellular carcinoma cell line (HepG2). Cell proliferation, cytotoxicity, apoptosis, senescence, autophagy, intracellular Urd levels, cell cycle arrest, and drug resistance were analyzed .
Results or Outcomes
Results demonstrate that, after incubation with CPBMF65, HepG2 cell proliferation decreased, mainly through cell cycle arrest and senescence, increasing the levels of intracellular Urd and maintaining cell proliferation reduced during chronic treatment .
Application in Drug Design
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry , specifically in Drug Design .
Summary of the Application
Pyrid-2-one-3-carbonitrile derivatives, which include the compound “5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid”, are promising compounds for drug design .
Methods of Application
A series of new methyl 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylates and 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylic acids were synthesized by reacting methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide, respectively .
Results or Outcomes
The study did not provide specific results or outcomes, but it suggests that these compounds are promising for drug design .
Application in Synthesis of Highly Functionalized 6-oxo-1,6-dihydropyridines
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of highly functionalized 6-oxo-1,6-dihydropyridines.
Summary of the Application
A variety of 5-cyano-4-methylthio-6-oxo-1,6-dihydropyridine-3-carboxylates have been efficiently synthesized in a one-pot reaction from N-alkyl and N-aryl derivatives of 2-cyano-3,3-bis(methylthio)acrylamides and selected b-keto esters .
Methods of Application
The synthesis was achieved by reacting N-alkyl and N-aryl derivatives of 2-cyano-3,3-bis(methylthio)acrylamides with selected b-keto esters .
Results or Outcomes
The study did not provide specific results or outcomes, but it suggests that these compounds are promising for the synthesis of highly functionalized 6-oxo-1,6-dihydropyridines .
Application in Chemical Manufacturing
Specific Scientific Field
This application falls under the field of Industrial Chemistry , specifically in Chemical Manufacturing .
Summary of the Application
The compound “5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is used in the manufacturing of other chemicals .
Methods of Application
The specific methods of application in chemical manufacturing are not detailed in the source .
Results or Outcomes
The outcomes of its use in chemical manufacturing are not specified in the source .
Orientations Futures
The mechanism of formation of two major impurities in the synthetic route towards this compound has been elucidated . This led directly to the development of a route with significant process improvements in terms of yield, purity, and operability . Further optimization on the moieties at the C-6 position of the pyrimidine scaffold may provide a great potential to develop new and more Epac2-specific inhibitors .
Propriétés
IUPAC Name |
5-cyano-2-methyl-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-4-6(8(12)13)2-5(3-9)7(11)10-4/h2H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXXXEZREMODQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543218 | |
| Record name | 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
CAS RN |
101184-51-4 | |
| Record name | 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















